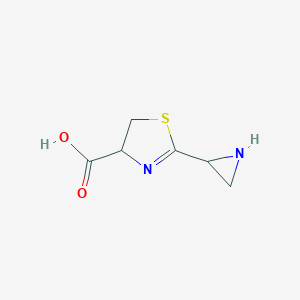
(3-(2-Chloroethyl)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2-Chloroethyl)phenyl)methanol is an organic compound with the molecular formula C9H11ClO It is a derivative of benzyl alcohol, where the benzene ring is substituted with a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Chloroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the reaction of 3-(2-chloroethyl)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, reagents, and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Chloroethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in water or ethanol.
Major Products Formed
Oxidation: 3-(2-Chloroethyl)benzaldehyde or 3-(2-Chloroethyl)benzoic acid.
Reduction: 3-(2-Chloroethyl)phenylmethane.
Substitution: 3-(2-Hydroxyethyl)phenylmethanol or 3-(2-Aminoethyl)phenylmethanol.
Scientific Research Applications
(3-(2-Chloroethyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(2-Chloroethyl)phenyl)methanol involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl Alcohol: Similar structure but lacks the chloroethyl group.
(3-(2-Bromoethyl)phenyl)methanol: Similar structure with a bromoethyl group instead of chloroethyl.
(3-(2-Hydroxyethyl)phenyl)methanol: Similar structure with a hydroxyethyl group instead of chloroethyl.
Uniqueness
(3-(2-Chloroethyl)phenyl)methanol is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
[3-(2-chloroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H11ClO/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6,11H,4-5,7H2 |
InChI Key |
LCEVGGUGULLZEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


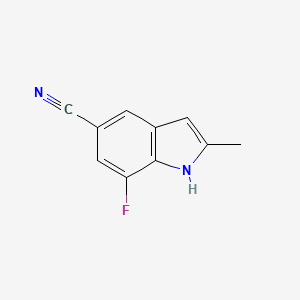

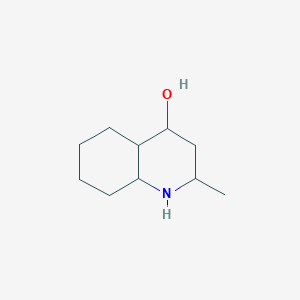
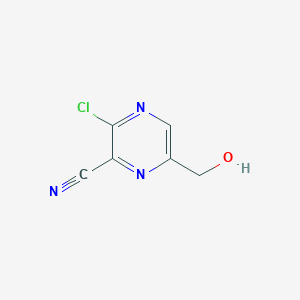
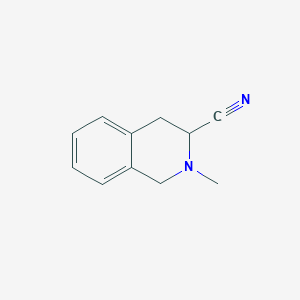
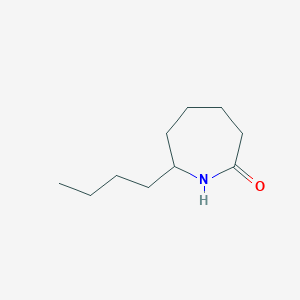




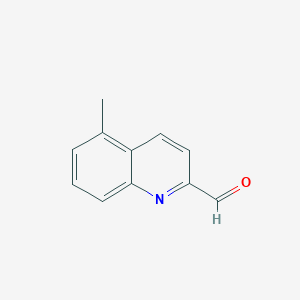
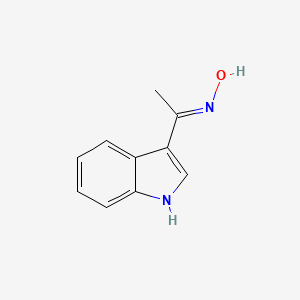
![(5R,8S)-8-Hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B11914507.png)
